Diamino-1lambda4,2,5-thiadiazol-1-one

概要

説明

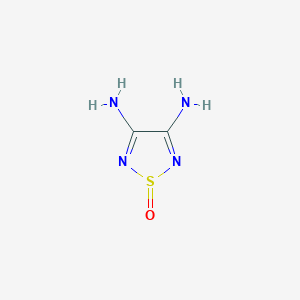

Diamino-1lambda4,2,5-thiadiazol-1-one is a heterocyclic compound with the molecular formula C2H4N4OS. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and one oxygen atom.

作用機序

Mode of Action

It is known that the compound can form complexes with metal ions , which could potentially influence its interaction with its targets.

Result of Action

It has been suggested that the compound and its metal complexes show greater activity against some microorganisms compared to the parent compounds .

Action Environment

It is known that the synthesis of the compound involves the use of mgo nanoparticles as heterogeneous catalysts , which could potentially influence its stability and efficacy.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diamino-1lambda4,2,5-thiadiazol-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with an appropriate carbonyl compound. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

化学反応の分析

Types of Reactions

Diamino-1lambda4,2,5-thiadiazol-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiadiazole compounds .

科学的研究の応用

Based on the search results, here's what is known about diamino-thiadiazole compounds and their applications:

Diamino-Thiadiazoles: Overview

The search results refer to several diamino-thiadiazole compounds, including:

These compounds have demonstrated a range of biological activities and potential applications .

Receptor Binding and Inhibition

- CXCR2/CXCR1 Receptors: 3,4-diamino-2,5-thiadiazole-1-oxides have excellent binding affinities for CXCR2 and CXCR1 receptors . They also show inhibitory activity of Gro-alpha and IL-8 mediated in vitro hPMN MPO release of CXCR2 and CXCR1 expressing cell lines .

- CXCR2 Receptor: 3,4-diamino-1,2,5-thiadiazoles display excellent binding affinities towards the CXCR2 receptor .

Metal Complexes

- Ligand Properties: 2,5-diamino-1,3,4-thiadiazole can act as a tridentate neutral ligand, coordinating to metal ions via sulfur and nitrogen of the amines .

- Antimicrobial Activity: Metal complexes of 2,5-diamino-1,3,4-thiadiazole have shown greater antimicrobial activity against some micro-organisms compared to the parent compounds . Studies suggest they could be better therapeutic drugs for antibacterial treatment .

- Non-Toxicity: Chelates of 2,5-diamino-1,3,4-thiadiazole do not show toxicity against the activities of enzymes from homogenates of liver, kidney, and serum in experimental rats .

Anticonvulsant Activity

Thiadiazole derivatives, including those with amino substituents, have been investigated for anticonvulsant activity .

- 1,2,4-Thiadiazoles: Substituted 1,2,4-thiadiazoles have shown protection against maximal electroshock-induced seizures (MES) in mice .

- 1,3,4-Thiadiazoles: Several 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized and evaluated for anticonvulsant activity. One compound, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, was particularly active in both MES and PTZ tests .

- Triazolothiadiazoles: 6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have demonstrated potent anticonvulsant activity in the maximal electroshock test .

- Structure-Activity Relationship: Research indicates that the presence and position of substituents on the phenyl ring can influence anticonvulsant activity .

Other Activities

Thiadiazole compounds have demonstrated a wide range of biological activities :

- Antimicrobial

- Antifungal

- Antidiabetic

- Anti-inflammatory

- Antileishmanial

- Antituberculosis

- Anticancer

- Anti-HIV

- Antioxidant/radioprotective

- Carbonic anhydrase inhibitors

- Anti-Helicobacter pylori

Data Table: UV-Vis Spectral Bands of 2,5-Diamino-1,3,4-Thiadiazole (L) and its Metal Complexes

| Compound | Band 1 | Band 2 | Band 3 | Band 4 |

|---|---|---|---|---|

| L | 205(48780) | 238(42017) | – | – |

| Co(L)2Cl2 | 232(43103) | 271(36900) | 526(19011) | 529(18904) |

| Ni(L)2Cl2 | 229(43668) | 256(39063) | 343(29155) | 817(12240) |

| Cu(L)2Cl2 | 229(43668) | 277(36101) | 361(27700) | 364(27473) |

- L = 2,5-diamino-1,3,4-thiadiazole

Case Studies

- Anticonvulsant Activity: In one study, a series of 3-aryl amino/amino-4-aryl-5-imino-D2-1,2,4-thiadiazoles were synthesized and screened for anticonvulsant activity. All tested compounds showed protection from MES seizures, while some were active in the ScPTZ test .

- Metal Complexes as Therapeutic Drugs: Metal complexes of 2,5-diamino-1,3,4-thiadiazole are proposed as better therapeutic drugs for antibacterial treatment based on antimicrobial activities and toxicological data .

類似化合物との比較

Diamino-1lambda4,2,5-thiadiazol-1-one can be compared with other similar compounds, such as:

3,4-Diamino-1,2,5-thiadiazole: Similar in structure but lacks the oxygen atom.

2-Amino-1,3,4-thiadiazole: Contains a different arrangement of nitrogen and sulfur atoms.

4-Amino-3-mercapto-1,2,5-thiadiazole: Contains a mercapto group instead of an amino group.

The uniqueness of this compound lies in its specific arrangement of atoms and the presence of both amino and oxygen functionalities, which confer distinct chemical and biological properties .

生物活性

Diamino-1lambda4,2,5-thiadiazol-1-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a thiadiazole ring, which consists of two nitrogen atoms, one sulfur atom, and one oxygen atom. This unique structure contributes to its biological properties and potential applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Complexation : The compound can form complexes with metal ions, enhancing its antimicrobial activity against various microorganisms compared to its parent compounds.

- Inhibition of Enzymatic Activity : Research indicates that derivatives of thiadiazole can inhibit nitric oxide synthase (nNOS and iNOS), which is crucial for inflammatory processes .

- Antitumor Activity : Thiadiazole derivatives have shown cytotoxic effects on cancer cell lines by targeting specific molecular pathways such as tyrosine kinases .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have reported significant antibacterial and antifungal properties against various pathogens .

- Anticancer Properties : It has been evaluated for its cytotoxic effects on multiple human cancer cell lines. For instance, certain derivatives demonstrated selective inhibition against K562 chronic myelogenous leukemia cells .

- Anti-inflammatory Effects : The inhibition of nitric oxide synthase suggests potential applications in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Case Studies

Several case studies highlight the biological potential of this compound:

- Antitumor Evaluation : In a study focusing on new 1,3,4-thiadiazole derivatives, one compound exhibited an IC50 value of 7.4 µM against the Bcr-Abl positive K562 cell line. This indicates strong potential for development as a targeted cancer therapy .

- Antimicrobial Testing : A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited significant antibacterial activity comparable to established antibiotics .

- Inflammatory Response Modulation : Research on the inhibition of iNOS by thiadiazole derivatives suggests that these compounds could be developed into anti-inflammatory agents for conditions such as arthritis or other inflammatory diseases .

特性

IUPAC Name |

1-oxo-1,2,5-thiadiazole-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4OS/c3-1-2(4)6-8(7)5-1/h(H2,3,5)(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKJZSNKNPNUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NS(=O)N=C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。